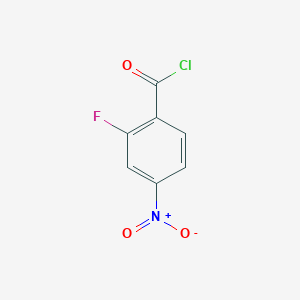

2-Fluoro-4-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBMAUUSVWQBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439591 | |

| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-23-6 | |

| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of the acyl chloride to a palladium(0) complex. The electron-withdrawing nature of the fluoro and nitro groups on the aromatic ring of 2-fluoro-4-nitrobenzoyl chloride would facilitate this step by making the carbonyl carbon more electrophilic and the C-Cl bond more susceptible to cleavage. This step results in the formation of a palladium(II) intermediate.

Transmetalation:

In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. google.com The exact mechanism of transmetalation can be complex and may involve the formation of intermediate species with Pd-O-B linkages. acs.org Computational studies on similar systems suggest that this step can be the rate-determining step of the catalytic cycle. pku.edu.cn

Reductive Elimination:

The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the biaryl ketone product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Transition State Analysis:

Detailed transition state analysis for the reactions of 2-fluoro-4-nitrobenzoyl chloride is not available. However, computational studies on related Suzuki-Miyaura reactions provide insights into the energetics of the process. For instance, density functional theory (DFT) calculations have been used to investigate the transition states of the various steps in the catalytic cycle. acs.orgnih.gov These studies help in understanding the influence of ligands, solvents, and substrates on the reaction barriers.

A computational analysis of the Suzuki-Miyaura reaction involving phenylboronic acid and a palladium-zeolite catalyst indicated that the C-B bond breaking during transmetalation is the rate-determining step with a significant activation energy. nih.gov In the context of this compound, the electronic effects of the fluoro and nitro substituents would likely influence the energies of the transition states throughout the catalytic cycle. The strong electron-withdrawing character of these groups would make the palladium center more electrophilic, potentially affecting the rates of both transmetalation and reductive elimination.

Further experimental and computational studies are necessary to fully delineate the specific mechanistic pathways and transition state structures for the cross-coupling reactions of this compound.

Applications of 2 Fluoro 4 Nitrobenzoyl Chloride in Complex Molecular Synthesis

Synthesis of Nitrogenous Heterocyclic Compounds

The electrophilic nature of the acyl chloride group in 2-Fluoro-4-nitrobenzoyl chloride makes it a suitable reactant for the initial acylation of nucleophilic precursors, which can then undergo subsequent cyclization reactions to form a variety of nitrogen-containing heterocyclic scaffolds.

While direct, one-pot syntheses of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones starting from this compound are not extensively documented in readily available literature, its chemical properties suggest a strong potential for its use in multi-step synthetic pathways to these important heterocyclic systems. The general strategy would involve the initial acylation of a suitably substituted diamine or amino alcohol, followed by intramolecular cyclization.

For the synthesis of benzimidazoles , this compound could react with an o-phenylenediamine derivative. The resulting N-acylated intermediate, upon reduction of the nitro group and subsequent intramolecular cyclization, would yield a benzimidazole scaffold. The fluorine and the original nitro group (now an amino group or other functionality) would be substituents on the benzoyl moiety attached to the 2-position of the benzimidazole ring.

The synthesis of benzotriazoles can be achieved through various methods, including the diazotization of o-phenylenediamines. While a direct role for this compound is not immediately apparent in the primary ring formation, it could be utilized to introduce a 2-fluoro-4-nitrobenzoyl group onto a pre-formed benzotriazole scaffold, thereby functionalizing the molecule for further synthetic manipulations or for biological activity screening.

In the case of quinoxalinones , a common synthetic route involves the condensation of an o-phenylenediamine with an α-keto acid or its derivative. This compound could be used to prepare a key intermediate. For instance, reaction with an N-substituted o-phenylenediamine could yield an amide which, after appropriate modifications, could undergo cyclization to form a quinoxalinone ring system.

For benzodiazepinediones , the synthesis often involves the reaction of an anthranilic acid derivative with an α-amino acid. This compound could be used to acylate the nitrogen of an α-amino acid, and the resulting product could then be coupled with an anthranilic acid derivative to construct the seven-membered benzodiazepinedione ring.

The reactivity of this compound extends to the potential synthesis of other heterocyclic scaffolds. For instance, its reaction with hydrazines could lead to the formation of hydrazides, which are precursors for various five-membered heterocycles like oxadiazoles and triazoles. Similarly, reaction with hydroxylamine could provide hydroxamic acids, which can be cyclized to form different heterocyclic systems. The presence of the fluorine and nitro groups on the aromatic ring provides handles for further chemical modifications, allowing for the generation of a library of diverse heterocyclic compounds.

Role in the Synthesis of Fluorinated Aromatic Derivatives

This compound is an important reagent for the introduction of the 2-fluoro-4-nitrophenyl moiety into various organic molecules, thereby creating more complex fluorinated aromatic derivatives. The primary reaction utilized for this purpose is acylation, where the acyl chloride reacts with a nucleophile, such as an amine or an alcohol, to form an amide or an ester, respectively.

A significant application in this context is the synthesis of N-aryl-2-fluoro-4-nitrobenzamides. The reaction of this compound with various substituted anilines provides a straightforward method to access these compounds. The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the nitro group and the fluorine atom on the aromatic ring.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline (B41778) | N-phenyl-2-fluoro-4-nitrobenzamide |

| This compound | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-fluoro-4-nitrobenzamide |

| This compound | 2,4-Difluoroaniline | N-(2,4-difluorophenyl)-2-fluoro-4-nitrobenzamide |

These resulting fluorinated benzamides can serve as intermediates for further synthetic transformations. For example, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions or be further functionalized. The fluorine atom can also be a site for nucleophilic aromatic substitution, although this is generally less facile than with more activated systems.

Utilization in the Construction of Biologically Relevant Molecules

The structural motifs present in this compound are found in a variety of biologically active molecules and pharmaceutical intermediates. Its application in the synthesis of these compounds highlights its importance in medicinal chemistry.

A crucial application of this compound is in the synthesis of intermediates for tyrosine kinase inhibitors. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer.

Specifically, this compound can be converted to 2-fluoro-4-nitrobenzonitrile. This transformation can be achieved by first reacting the acyl chloride with a source of ammonia to form the corresponding amide, which is then dehydrated to the nitrile. This 2-fluoro-4-nitrobenzonitrile is a key pharmaceutical intermediate for the development of irreversible tyrosine kinase inhibitors google.com. These inhibitors are designed to form a covalent bond with the target enzyme, leading to potent and sustained inhibition.

This compound also serves as a precursor for other important pharmaceutical intermediates. Its ability to introduce a functionalized and fluorinated aromatic ring is highly valuable in drug design.

One notable example is its use in the synthesis of intermediates for the anti-cancer drug Enzalutamide . The key intermediate, 2-Fluoro-N-methyl-4-nitrobenzamide, can be synthesized by the reaction of this compound with methylamine. Subsequent reduction of the nitro group provides a crucial building block for the synthesis of Enzalutamide.

Furthermore, the derivative 2-fluoro-4-nitrobenzonitrile, obtained from this compound, can be used to synthesize other biologically relevant heterocyclic systems. For instance, its reaction with hydrazine can lead to the formation of 3-amino-6-nitroindazole. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor and anti-inflammatory properties.

| Precursor | Intermediate | Final Product Application |

| This compound | 2-fluoro-4-nitrobenzonitrile | Tyrosine Kinase Inhibitors |

| This compound | 2-Fluoro-N-methyl-4-nitrobenzamide | Enzalutamide |

| This compound | 2-fluoro-4-nitrobenzonitrile | 3-amino-6-nitroindazole |

The versatility of this compound as a starting material for various pharmaceutical intermediates underscores its significance in the field of medicinal chemistry.

Advanced Synthetic Strategies Leveraging this compound

The true synthetic power of this compound is realized in multi-step reaction sequences that methodically build molecular complexity. Its utility is particularly evident in the synthesis of substituted benzimidazoles and quinoxalinones, classes of compounds known for their broad spectrum of biological activities.

A representative strategy begins with the acylation of an appropriate amine with this compound. The resulting amide then undergoes a reduction of the nitro group, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. This reduction yields an ortho-amino amide intermediate.

This intermediate is primed for intramolecular cyclization. For the synthesis of benzimidazoles, this cyclization can be promoted by heating, often in the presence of an acid catalyst. The reaction proceeds through the nucleophilic attack of one of the amino groups onto the amide carbonyl, followed by dehydration to form the stable imidazole ring.

Alternatively, for the construction of quinoxalinone scaffolds, the ortho-amino amide intermediate can be reacted with a suitable dicarbonyl compound or its equivalent. This reaction typically involves a condensation reaction, leading to the formation of the six-membered pyrazinone ring fused to the benzene (B151609) ring.

The strategic advantage of using this compound in these syntheses lies in the controlled, stepwise introduction of functional groups and the subsequent orchestrated cyclization events. The fluorine substituent not only influences the electronic properties of the molecule but also offers a potential site for late-stage functionalization, further expanding the accessible chemical space.

The following table outlines a generalized synthetic sequence for the preparation of benzimidazole derivatives using this compound, highlighting the key transformations and intermediate stages.

| Step | Reaction Type | Reactant | Key Transformation | Intermediate/Product |

| 1 | Acylation | Amine (R-NH₂) | Amide bond formation | N-substituted-2-fluoro-4-nitrobenzamide |

| 2 | Reduction | Reducing agent (e.g., H₂, Pd/C) | Reduction of nitro group to amine | N-substituted-4-amino-2-fluorobenzamide |

| 3 | Cyclization | Heat/Acid | Intramolecular cyclization and dehydration | Substituted Benzimidazole |

This strategic approach allows for the synthesis of a library of substituted benzimidazoles by varying the initial amine reactant, demonstrating the versatility of this compound as a pivotal building block in complex molecular synthesis.

Derivatization Strategies and Functional Group Transformations of 2 Fluoro 4 Nitrobenzoyl Chloride

Derivatization for Analytical and Characterization Purposes

The acyl chloride functional group of 2-fluoro-4-nitrobenzoyl chloride is readily susceptible to nucleophilic attack by compounds containing active hydrogens, such as primary and secondary amines, alcohols, and phenols. This reactivity can be exploited for analytical and characterization purposes, particularly in chromatography. By converting polar, non-volatile, or poorly detectable analytes into less polar, more volatile, and more easily detectable derivatives, their separation and quantification can be significantly improved.

While specific applications of this compound as a derivatizing agent are not extensively documented in dedicated studies, its utility can be inferred from the well-established use of benzoyl chloride and other similar reagents in analytical chemistry. The derivatization of amines and amino acids with reagents like 2,4-dinitrofluorobenzene (DNFB) or 4-chloro-7-nitrobenzofurazan (NBD-Cl) for high-performance liquid chromatography (HPLC) analysis is a common practice. wum.edu.plactascientific.com These reagents introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability.

The reaction of this compound with a primary or secondary amine would yield a stable N-substituted-2-fluoro-4-nitrobenzamide. The resulting derivative would possess several features beneficial for analytical characterization:

Enhanced UV-Vis Absorbance: The nitroaromatic moiety serves as a strong chromophore, which would allow for sensitive detection using a UV-Vis detector in HPLC.

Increased Molecular Weight: The addition of the 2-fluoro-4-nitrobenzoyl group increases the molecular weight of the analyte, which can be advantageous for mass spectrometry (MS) analysis.

Improved Chromatographic Behavior: Derivatization can improve the peak shape and resolution of analytes in reverse-phase HPLC by increasing their hydrophobicity.

The general reaction for the derivatization of a primary amine is shown below:

Figure 1: General reaction scheme for the derivatization of a primary amine with this compound.

The resulting derivatives can be characterized by various spectroscopic methods to confirm their structure.

| Analytical Technique | Expected Characteristics of the Derivative |

| HPLC-UV | Strong absorption in the UV region due to the nitroaromatic ring. |

| LC-MS | A molecular ion peak corresponding to the mass of the analyte plus the mass of the 2-fluoro-4-nitrobenzoyl moiety (184.01 g/mol ). |

| ¹H NMR | Characteristic signals for the aromatic protons of the 2-fluoro-4-nitrobenzoyl group, in addition to the signals from the original analyte. |

| ¹⁹F NMR | A signal corresponding to the single fluorine atom on the aromatic ring. |

Selective Functional Group Interconversions

The presence of three distinct functional groups on the this compound scaffold allows for selective chemical transformations. This selectivity is crucial in multistep synthesis, enabling the modification of one functional group while leaving the others intact.

A key transformation is the selective reduction of the nitro group to an amino group in the presence of other functionalities. This is a common and important step in the synthesis of many pharmaceutical and agrochemical compounds. organic-chemistry.org A notable example is the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for the anti-androgen Enzalutamide. researchgate.net In this synthesis, N-methyl-2-fluoro-4-nitrobenzamide is prepared from 2-fluoro-4-nitrobenzoic acid (which is in turn synthesized from 2-fluoro-4-nitrotoluene). The subsequent reduction of the nitro group is achieved with high yield and selectivity through catalytic hydrogenation. researchgate.net

The reaction proceeds as follows:

Figure 2: Selective reduction of the nitro group in N-methyl-2-fluoro-4-nitrobenzamide.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C, Methanol | 4-amino-2-fluoro-N-methyl-benzamide | 98% | researchgate.net |

Another potential functional group interconversion is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The reactivity of the fluorine atom towards nucleophilic displacement is enhanced by the presence of the electron-withdrawing nitro group in the para position. After the initial reaction at the acyl chloride, and potentially after the reduction of the nitro group, the fluorine atom can be displaced by a variety of nucleophiles. For instance, after reduction of the nitro group to an amine, the resulting 2-fluoro-4-aminobenzoyl derivative could undergo SNAr, although the activating effect of the amino group is much less than that of the nitro group. The reaction would be more facile if another electron-withdrawing group is present on the ring or if the reaction is part of an intramolecular cyclization.

Sequential Reaction Strategies in Multistep Synthesis

The differential reactivity of the functional groups in this compound makes it an excellent starting material for sequential reaction strategies in the synthesis of more complex molecules, particularly heterocyclic compounds. A common strategy involves:

Reaction at the most reactive site, the acyl chloride, to introduce a desired side chain.

Selective transformation of the nitro group.

Further reaction, often a cyclization, involving the newly formed functional group and potentially the fluorine atom or another part of the molecule.

A prime example of a class of compounds that can be synthesized using such a strategy is the benzodiazepines, which are important therapeutic agents. A key precursor for the synthesis of many 1,4-benzodiazepines is a 2-aminobenzophenone. wum.edu.plwum.edu.pl A plausible synthetic route to a substituted 2-aminobenzophenone starting from this compound would involve a Friedel-Crafts acylation followed by reduction of the nitro group.

The proposed sequential reaction strategy is outlined below:

Figure 3: Proposed sequential reaction strategy for the synthesis of a 2-aminobenzophenone derivative.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Benzene (B151609), AlCl₃ | 2-Fluoro-4-nitrobenzophenone |

| 2 | Nitro Group Reduction | Fe/HCl or H₂/Pd-C | 2-Amino-4-fluorobenzophenone |

This 2-amino-4-fluorobenzophenone is a versatile intermediate. For example, it can be further elaborated to form benzodiazepines. actascientific.com This synthetic approach highlights the utility of this compound as a starting material where each functional group plays a distinct and sequential role in the construction of a more complex molecular architecture. The initial acylation establishes the core benzophenone structure, and the subsequent selective reduction unmasks the amino group necessary for the final heterocycle formation.

Spectroscopic Characterization in the Context of 2 Fluoro 4 Nitrobenzoyl Chloride Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement within a molecule. For 2-Fluoro-4-nitrobenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro group, the fluorine atom, and the benzoyl chloride moiety will shift these protons downfield. The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing as a doublet. The proton ortho to the fluorine atom (H-5) will also be a doublet, and the proton at the 6-position will likely appear as a doublet of doublets due to coupling with both adjacent protons.

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the acyl chloride is expected to appear significantly downfield. The carbon atoms attached to the fluorine and nitro groups (C-2 and C-4, respectively) will also show characteristic shifts and coupling with the fluorine atom. The C-F coupling constants are a key diagnostic feature.

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment, and it will likely exhibit coupling to the adjacent protons (H-3 and H-5), providing further confirmation of the substitution pattern.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | |||

| H-3 | 8.3 - 8.5 | d | ~3 Hz |

| H-5 | 8.1 - 8.3 | dd | ~9 Hz, ~2 Hz |

| H-6 | 8.5 - 8.7 | d | ~9 Hz |

| ¹³C | |||

| C=O | 165 - 170 | s | - |

| C-1 | 130 - 135 | d | ~2-5 Hz |

| C-2 (C-F) | 160 - 165 | d | ~250-270 Hz |

| C-3 | 125 - 130 | d | ~20-25 Hz |

| C-4 (C-NO₂) | 150 - 155 | s | - |

| C-5 | 120 - 125 | d | ~5-10 Hz |

| C-6 | 135 - 140 | s | - |

| ¹⁹F | -105 to -115 | m | - |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands. A prominent band for the carbonyl (C=O) stretching of the acyl chloride will appear in the region of 1770-1815 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) will be observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F bond stretching will likely produce a strong absorption in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the aromatic system. The presence of the nitro group and the benzoyl chloride functionality is expected to result in absorption maxima (λmax) in the UV region, likely with a prominent peak around 260-290 nm.

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Absorption | Functional Group Assignment |

| IR (cm⁻¹) | ||

| 1770 - 1815 | C=O (acyl chloride) stretch | |

| 1520 - 1560 | Asymmetric NO₂ stretch | |

| 1345 - 1385 | Symmetric NO₂ stretch | |

| 1200 - 1300 | C-F stretch | |

| UV-Vis (nm) | ||

| ~260 - 290 | π → π* transitions in the aromatic ring |

Note: These are predicted values based on the analysis of similar compounds and general spectroscopic principles.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (203.55 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak. Common fragmentation pathways would likely involve the loss of the chlorine atom, the nitro group, and the carbonyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula as C₇H₃ClFNO₃.

Predicted Mass Spectrometry Data for this compound:

| Technique | Predicted m/z | Assignment |

| MS (EI) | 203/205 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 168 | [M-Cl]⁺ | |

| 157 | [M-NO₂]⁺ | |

| 129 | [M-NO₂-CO]⁺ | |

| HRMS | 202.9785 | Calculated for C₇H₃³⁵ClFNO₃ |

Note: These are predicted fragmentation patterns based on the analysis of similar compounds and general mass spectrometry principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure data for this compound is currently available, a crystallographic study would be invaluable for confirming the planar structure of the benzene ring and the relative orientations of the fluoro, nitro, and benzoyl chloride substituents. It would also reveal details about how the molecules pack in the crystal lattice, influenced by potential intermolecular interactions such as halogen bonding or π-π stacking.

Computational and Theoretical Investigations of 2 Fluoro 4 Nitrobenzoyl Chloride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 2-Fluoro-4-nitrobenzoyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide fundamental insights into its molecular orbitals and reactivity descriptors. researchgate.net

The key aspects of its electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier molecular orbitals are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the LUMO is expected to be localized primarily on the benzoyl chloride moiety and the nitro group, highlighting the electrophilic nature of the carbonyl carbon and the carbon atom attached to the nitro group. The HOMO is typically distributed over the aromatic ring and the nitro group's oxygen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of strong electron-withdrawing fluoro and nitro groups significantly lowers the LUMO energy, resulting in a small HOMO-LUMO gap and rendering this compound highly reactive, particularly towards nucleophiles.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Value (Hartree) | Value (eV) | Description |

| HOMO Energy | -0.315 | -8.57 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.150 | -4.08 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 0.165 | 4.49 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Prediction of Reaction Pathways and Mechanism

Theoretical calculations are instrumental in predicting the most likely pathways for chemical reactions and elucidating their mechanisms. For this compound, the most characteristic reaction is nucleophilic acyl substitution. Computational studies can map the potential energy surface for this reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the highly electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. The high electrophilicity of this carbon is enhanced by the electron-withdrawing effects of the chlorine atom, the ortho-fluoro group, and the para-nitro group.

Leaving Group Departure: The tetrahedral intermediate is typically a high-energy species. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion.

Table 2: General Steps for Nucleophilic Acyl Substitution of this compound

| Step | Description | Key Structural Feature |

| 1. Reactants | This compound and a generic nucleophile (Nu:). | Planar carbonyl group. |

| 2. Transition State 1 | The nucleophile approaches the carbonyl carbon, and a new C-Nu bond begins to form while the C=O pi bond starts to break. | Partial bond formation (C---Nu) and bond breaking (C---O). |

| 3. Tetrahedral Intermediate | A fully formed C-Nu bond and a C-O single bond exist. The carbon is sp3 hybridized. | Tetrahedral geometry around the former carbonyl carbon. |

| 4. Transition State 2 | The C-Cl bond begins to elongate and break as the C=O double bond reforms. | Partial bond breaking (C---Cl) and bond formation (C---O). |

| 5. Products | The final substituted product and the chloride leaving group (Cl-). | Reformed planar carbonyl group with the nucleophile attached. |

Molecular Electrostatic Potential (MESP) and Topological Analyses

Molecular Electrostatic Potential (MESP) is a valuable computational tool that maps the charge distribution of a molecule in 3D space, revealing sites susceptible to electrophilic and nucleophilic attack. rsc.orgnih.gov The MESP is typically visualized by plotting it on the molecule's electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the MESP analysis would clearly show:

A strong region of positive potential (blue) around the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Intense regions of negative potential (red) located on the carbonyl oxygen and the oxygen atoms of the para-nitro group, which are the most electronegative sites and likely to engage in interactions with electrophiles or Lewis acids. dergipark.org.tr

The aromatic ring would exhibit a mixed potential, influenced by the competing effects of the substituents.

Table 3: Illustrative Molecular Electrostatic Potential (MESP) Data

| Atomic Site | Predicted MESP Value (kcal/mol) | Implication |

| Carbonyl Carbon (C=O) | > +35 | Highly electrophilic; primary site for nucleophilic attack. |

| Carbonyl Oxygen (C=O) | < -25 | Nucleophilic; site for hydrogen bonding or Lewis acid coordination. |

| Nitro Group Oxygens | < -28 | Strongly nucleophilic; influences intermolecular interactions. |

| Aromatic Hydrogens | ~ +10 to +15 | Mildly electrophilic. |

Studies on Substituent Effects and Structure-Reactivity Relationships

The reactivity of this compound is profoundly influenced by the electronic properties of its fluoro and nitro substituents. The specific placement of these groups at the ortho and para positions relative to the benzoyl chloride moiety creates a powerful synergistic effect that dictates the molecule's chemical behavior.

4-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. It exerts a powerful negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). Positioned para to the acyl chloride, its resonance effect withdraws electron density from the entire benzene (B151609) ring and, crucially, from the carbonyl carbon. This significantly increases the electrophilicity of the carbonyl carbon, making it exceptionally reactive towards nucleophiles.

2-Fluoro Group: The fluorine atom is the most electronegative element, so it exerts a very strong electron-withdrawing inductive effect (-I). researchgate.net Due to its lone pairs, it also has a weak positive mesomeric effect (+M), but for halogens, the inductive effect is dominant. researchgate.net Its placement at the ortho position means its strong -I effect directly and powerfully polarizes the C-COCl bond, further enhancing the partial positive charge on the carbonyl carbon.

The combination of a strong -M effect from the para-nitro group and a strong -I effect from the ortho-fluoro group makes the carbonyl carbon of this compound extremely electron-deficient and, therefore, highly susceptible to nucleophilic attack. This structure-reactivity relationship explains its utility as a highly reactive intermediate in organic synthesis.

Table 4: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Mesomeric/Resonance Effect (M) | Overall Effect on Carbonyl Reactivity |

| Nitro (-NO₂) | Para (4) | Strong | Strongly Withdrawing (-M) | Strong Activation |

| Fluoro (-F) | Ortho (2) | Very Strong | Weakly Donating (+M) | Strong Activation |

Emerging Methodologies and Future Research Directions in 2 Fluoro 4 Nitrobenzoyl Chloride Chemistry

Development of Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of 2-fluoro-4-nitrobenzoyl chloride often involve harsh reagents and generate significant waste. To address these environmental concerns, researchers are actively developing greener alternatives.

One promising approach involves the use of phase transfer catalysts. For instance, the synthesis of p-nitrobenzoyl chloride, a related compound, has been achieved using pyridine (B92270) as a phase transfer catalyst in a reaction with thionyl chloride. google.com This method avoids the need for a separate solvent, as thionyl chloride serves as both the chlorinating agent and the reaction medium, thereby reducing solvent waste and energy consumption. google.com In one example, the reaction of p-nitrobenzoic acid with thionyl chloride in the presence of pyridine at 90°C for 12 hours resulted in a product with a purity of 99.74% and a yield of 98.59%. google.com

Another green approach focuses on the starting materials. The synthesis of 2-fluoro-4-nitrobenzoic acid, the precursor to this compound, can be achieved through the oxidation of 2-fluoro-4-nitrotoluene (B45272). While traditional methods often use potassium permanganate (B83412) (KMnO4), which generates manganese dioxide waste, alternative oxidizing agents are being explored. chemicalbook.com For example, a method using chromium(VI) oxide and periodic acid in acetonitrile (B52724) has been reported to give an 81% yield of 2-fluoro-4-nitrobenzoic acid. chemicalbook.com

The table below summarizes some of the green chemistry approaches being investigated for the synthesis of related benzoyl chlorides:

| Starting Material | Reagents | Catalyst | Key Advantages |

| p-Nitrobenzoic acid | Thionyl chloride | Pyridine | Solvent-free, high purity, high yield google.com |

| 2-Fluoro-4-nitrotoluene | Chromium(VI) oxide, periodic acid | - | High yield chemicalbook.com |

Catalytic Innovations for Enhanced Selectivity and Efficiency

Catalysis plays a crucial role in improving the selectivity and efficiency of chemical reactions. In the context of this compound synthesis, catalytic innovations are focused on both the formation of the acid chloride and the preceding nitration and oxidation steps.

For the conversion of carboxylic acids to acyl chlorides, novel catalysts are being developed to replace traditional reagents like thionyl chloride and oxalyl chloride, which can be hazardous. A novel acyl chloride catalyst has been reported to have activity equivalent to DMF and can be easily separated from the product by filtration or distillation, leading to high-purity acyl chlorides. google.com

In the synthesis of related nitroaromatic compounds, catalytic systems are being employed to enhance selectivity and reaction rates. For example, the nitration of 2-chloro-4-fluorobenzoic acid has been achieved using a catalyst prepared from cobalt chloride and anhydrous zirconium chloride, resulting in a high yield (97.1%) and purity (97.2%) of 2-chloro-4-fluoro-5-nitrobenzoic acid. patsnap.com

The Friedel-Crafts benzoylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride has been efficiently catalyzed by copper triflate, which can be recovered and reused without significant loss of activity. researchgate.net This method offers a more sustainable alternative to traditional Friedel-Crafts catalysts that are used in stoichiometric amounts and cannot be recycled. researchgate.net

The following table highlights some of the catalytic innovations in related syntheses:

| Reaction | Catalyst | Key Advantages |

| Acyl chloride synthesis | Novel acyl chloride catalyst | High purity, easy separation google.com |

| Nitration of 2-chloro-4-fluorobenzoic acid | Cobalt chloride/Zirconium chloride | High yield and purity patsnap.com |

| Friedel-Crafts benzoylation | Copper triflate | Catalyst recyclability researchgate.net |

Exploration of Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. amt.uknih.govillinois.edu These benefits are particularly relevant for reactions involving hazardous reagents or exothermic processes, which are common in the synthesis of this compound and its precursors.

Nitration reactions, for instance, are often highly exothermic. amt.uk In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for efficient heat dissipation, minimizing the risk of runaway reactions. amt.ukillinois.edu Researchers have developed continuous flow processes for the nitration of aromatic compounds with short residence times, leading to a significant reduction in byproducts. pharmtech.com

Flow chemistry can also be applied to the synthesis of acyl chlorides. A solvent-free continuous process for converting alcohols to chlorides using hydrogen chloride gas has been developed, demonstrating the potential for cleaner and more efficient acyl chloride production. pharmtech.com Furthermore, flow chemistry enables the safe in-situ generation and consumption of unstable intermediates. nih.gov The application of flow chemistry to the synthesis of this compound could lead to safer, more efficient, and scalable manufacturing processes. nih.govpharmtech.com The potential for integrating multiple reaction steps in a continuous sequence is a key advantage of this technology. nih.gov

Identification of Research Gaps and New Synthetic Targets

While significant progress has been made in the synthesis of this compound, research gaps and opportunities for new synthetic targets remain.

One area for future research is the development of more direct and atom-economical synthetic routes. The current multi-step synthesis of this compound from starting materials like 2-fluoro-4-nitrotoluene involves oxidation and subsequent chlorination. chemicalbook.com A more direct method, perhaps involving a one-pot reaction, would be highly desirable.

The synthesis of related fluorinated and nitrated benzoyl chlorides also presents opportunities for research. For example, the synthesis of 2-fluoro-4-nitrobenzonitrile, a related compound, has been explored through various routes, but challenges remain, such as the availability of starting materials and the lack of detailed reaction data for some proposed methods. google.com

Furthermore, there is a need for the development of synthetic methods that are tolerant of a wider range of functional groups. This would allow for the synthesis of a more diverse library of substituted benzoyl chlorides, which could serve as building blocks for new pharmaceuticals and materials. The development of new catalytic systems that can operate under mild conditions will be crucial in achieving this goal. google.com

Potential for Materials Science Applications

The reactivity of this compound, stemming from its electrophilic acyl chloride group and the electron-withdrawing nitro and fluoro substituents, makes it a valuable building block not only in pharmaceuticals but also in materials science.

Acyl chlorides are known to react with a variety of nucleophiles to form esters and amides. chembk.com This reactivity can be exploited to incorporate the 2-fluoro-4-nitrophenyl moiety into polymers, potentially imparting unique properties to the resulting materials. For example, the presence of the nitro group could enhance the thermal stability or non-linear optical properties of a polymer. The fluorine atom could improve properties such as chemical resistance and hydrophobicity.

The development of new polymers and functional materials derived from this compound is a promising area for future research. Potential applications could include high-performance plastics, specialty coatings, and materials for electronic devices. The ability to tailor the properties of these materials by incorporating different functional groups through the reactive acyl chloride handle makes this a particularly exciting avenue for exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4-nitrobenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of 2-fluoro-4-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key factors include:

-

Catalyst/Solvent Systems : N,N-dimethylformamide (DMF) or N-methylacetamide as catalysts in solvents like dichloromethane (DCM) or benzene. Thionyl chloride with DMF in DCM at 50°C yields higher selectivity compared to oxalyl chloride .

-

Reaction Time : Reflux for 4–12 hours ensures complete conversion. Shorter times (<4 hours) may leave unreacted starting material, while prolonged heating risks decomposition .

-

Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) improves purity.

- Data Table : Comparison of Synthetic Methods

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|---|

| SOCl₂ + DMF | DCM | 50 | 6 | 85–90 | >95% |

| Oxalyl chloride | DCM | 50 | 8 | 70–75 | 90% |

| SOCl₂ + NMA* | Benzene | Reflux | 4 | 78 | 88% |

| *NMA = N-methylacetamide . |

Q. How should researchers handle the hygroscopic and reactive nature of this compound during storage?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) in airtight, amber glass vials at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for transfers. Immediate use after synthesis minimizes degradation.

- Safety : Wear impervious gloves (e.g., nitrile), goggles, and a respirator. Avoid skin/eye contact due to corrosive and lachrymatory properties .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported yields for SOCl₂-mediated syntheses?

- Methodological Answer : Discrepancies often arise from trace moisture or varying catalyst ratios. Validate protocols via:

- In situ Monitoring : Use FT-IR to track carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹) and TLC (hexane:EtOAc = 4:1) to monitor reaction progress .

- Quantitative NMR : Integrate peaks for residual benzoic acid (δ ~12 ppm) vs. product (δ ~8.5–9.0 ppm for aromatic protons) .

Q. How can by-products like 2-fluoro-4-nitrobenzoic anhydride be minimized during synthesis?

- Methodological Answer : Anhydride formation is favored by excess acid or elevated temperatures. Mitigation strategies include:

- Stoichiometric Control : Use 1.2–1.5 equivalents of SOCl₂ to ensure complete conversion of –COOH to –COCl.

- Low-Temperature Reactions : Conduct chlorination at 0–20°C with slow SOCl₂ addition to suppress side reactions .

- Post-Reaction Quenching : Add cold water to hydrolyze excess SOCl₂ before extraction .

Q. What mechanistic insights explain the regioselectivity of nitration in precursor synthesis (e.g., 2-fluoro-4-nitrobenzoic acid)?

- Methodological Answer : Nitration typically occurs para to the electron-withdrawing fluorine due to:

- Electronic Effects : Fluorine’s –I effect directs nitronium ion (NO₂⁺) attack to the para position.

- Steric Considerations : Meta nitration is disfavored in ortho-fluorinated substrates. Computational studies (DFT) support this trend, showing lower activation energy for para nitration .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to F coupling. The carbonyl carbon resonates at δ ~165 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) shows [M]⁺ at m/z 217.5 (calc. 217.6) with fragments at m/z 181 (loss of Cl) and 135 (loss of NO₂) .

- IR : Confirm C=O (1780–1810 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches .

Safety and Compliance

Q. What are the best practices for disposing of waste containing this compound?

- Methodological Answer :

- Hydrolysis : Quench with ice-cold aqueous NaHCO₃ to neutralize acidic by-products.

- Regulatory Compliance : Follow local guidelines (e.g., EPA) for halogenated waste. Document disposal via SDS Section 13 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.